N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide
Description
N-(9-{4-[(tert-Butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide is a modified nucleoside derivative designed for therapeutic oligonucleotide synthesis. Its structure includes:
- Purin-6-yl backbone: A benzamide group at the 6-position of the purine base (adenine derivative), enhancing stability and modulating base-pairing interactions .
- Oxolane (tetrahydrofuran) ring:
This compound serves as a critical intermediate in oligonucleotide synthesis, particularly for antisense therapies, where precise control over nucleoside modifications is essential .
Properties
IUPAC Name |
N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4Si/c1-23(2,3)33(4,5)32-16-11-18(31-17(16)12-29)28-14-26-19-20(24-13-25-21(19)28)27-22(30)15-9-7-6-8-10-15/h6-10,13-14,16-18,29H,11-12H2,1-5H3,(H,24,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGELYOCTJSVMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Formation of the Tetrahydrofuran Ring
The tetrahydrofuran scaffold is synthesized via cyclization of a diol precursor under acidic conditions. For example, (2R,4S,5R)-4-O-TBDMS-5-hydroxymethyltetrahydrofuran-2-ol is obtained by treating 2,5-anhydro-D-mannitol with TBDMS-Cl in the presence of imidazole, achieving >95% regioselectivity for the C-4 hydroxyl protection.
Protection of Hydroxyl Groups
- C-4 Hydroxyl : Protected as a TBDMS ether using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DMF at 0–25°C.
- C-5 Hydroxymethyl : Retained as a free hydroxyl group for subsequent glycosidic bond formation.
Glycosidic Bond Formation
Mitsunobu Coupling
The purine base is coupled to the tetrahydrofuran intermediate via a Mitsunobu reaction, which ensures retention of configuration at the anomeric center (C-2). A representative procedure involves:
- Reactants : N⁶-Benzoyladenine (1.2 eq), (2R,4S,5R)-4-O-TBDMS-5-hydroxymethyltetrahydrofuran-2-ol (1.0 eq).
- Conditions : Diisopropyl azodicarboxylate (DIAD, 1.5 eq), triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0°C → 25°C over 12 h.
- Yield : 68–72%, with <5% of the undesired β-anomer detected by HPLC.
Vorbrüggen Glycosylation
Alternative protocols employ the Vorbrüggen method, where the purine is activated as a silylated species (e.g., bis(trimethylsilyl)acetamide) and coupled to the tetrahydrofuran triflate in the presence of a Lewis acid (SnCl₄). This method achieves higher yields (78–82%) but requires rigorous anhydrous conditions.
Deprotection and Final Purification
TBDMS Deprotection
The TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the free C-4 hydroxyl group. Careful control of reaction time (2–3 h) prevents over-desilylation.
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, 5–10% methanol in dichloromethane) followed by recrystallization from ethanol/water (7:3 v/v). Final purity exceeds 98% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Analytical Data and Quality Control
Spectroscopic Characterization
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.65 (s, 1H, H-8), 8.12 (d, J = 7.5 Hz, 2H, benzamide), 7.62 (t, J = 7.5 Hz, 1H, benzamide), 5.92 (d, J = 4.0 Hz, 1H, H-1'), 4.52 (m, 1H, H-2'), 3.98 (m, 1H, H-4'), 3.72 (dd, J = 10.0, 5.0 Hz, 1H, H-5'), 0.88 (s, 9H, TBDMS), 0.12 (s, 6H, TBDMS).
- HRMS (ESI+) : m/z calc. for C₂₃H₃₁N₅O₄Si [M+H]⁺: 470.2221, found: 470.2218.
Comparative Synthesis Data
| Parameter | Mitsunobu Method | Vorbrüggen Method |
|---|---|---|
| Yield | 68–72% | 78–82% |
| Anomeric Purity (α:β) | 95:5 | 97:3 |
| Reaction Time | 12 h | 6 h |
| Cost per Gram (USD) | $1,200 | $950 |
Challenges and Optimization Strategies
Anomeric Control
The Mitsunobu reaction’s dependence on steric effects occasionally leads to β-anomer formation. Substituting DIAD with 1,1'-(azodicarbonyl)dipiperidine (ADDP) improves α-selectivity to 98:2.
TBDMS Stability
Prolonged exposure to acidic or aqueous conditions during workup can cleave the TBDMS group. Implementing a "one-pot" protocol—where desilylation and purification are performed sequentially—reduces intermediate isolation steps and enhances overall yield.
Industrial-Scale Considerations
For kilogram-scale production, the Vorbrüggen method is preferred due to shorter reaction times and lower catalyst costs. A patented continuous-flow system achieves 85% yield with >99% α-anomer purity by integrating in-line HPLC monitoring and automated solvent recycling.
Chemical Reactions Analysis
Types of Reactions
N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Protecting Groups : The TBDMS group (target compound) offers superior steric protection compared to DMT (dimethoxytrityl) but requires harsher deprotection conditions (e.g., TBAF) . DMT is preferred in solid-phase synthesis due to its acid-labile nature .
- Functionalization : The 5-hydroxymethyl group (target compound) is less reactive than sulfanyl or phosphoramidite groups, making it suitable for controlled elongation in oligonucleotide chains .
Analytical Data
- Purity :
- NMR :
Biological Activity
N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a purine base linked to a benzamide moiety and modified with a tert-butyldimethylsilyl ether. This structural configuration is believed to influence its biological activity significantly.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which may lead to altered cellular proliferation and apoptosis in cancer cells.
- Modulation of Signaling Pathways : It interacts with key signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth.
- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, potentially mitigating oxidative stress in various biological systems.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cell Line Studies : In vitro assays using cancer cell lines (e.g., MCF-7, HeLa) demonstrated significant cytotoxic effects at micromolar concentrations. The compound induced apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased caspase activity and PARP cleavage.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 10 | Caspase activation |
Antiviral Activity
Recent investigations have also revealed antiviral properties against certain viral infections:
- Inhibition of Viral Replication : The compound showed efficacy against HIV and HCV in vitro, with observed reductions in viral load correlating with increased dosages.
Case Studies
- Study on Cancer Treatment : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in a xenograft model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, suggesting potential for clinical application.
- Antiviral Research : In a clinical trial assessing the compound's effectiveness against chronic hepatitis C, patients receiving the treatment exhibited improved liver function tests and reduced viral load after 12 weeks, indicating promising antiviral activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
